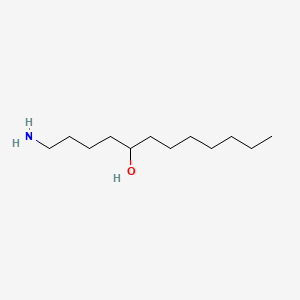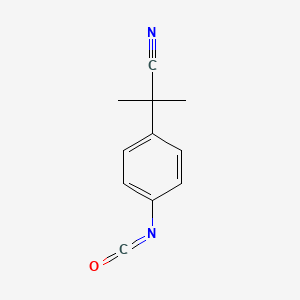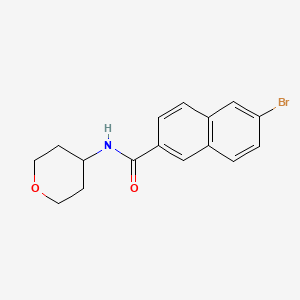
6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide is a chemical compound with the molecular formula C16H16BrNO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, an oxane ring, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-naphthol to produce 6-bromo-2-naphthol, which is then reacted with oxan-4-ylamine to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters can enhance the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce complex polycyclic compounds .
Aplicaciones Científicas De Investigación
6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the oxane ring contribute to its reactivity and binding affinity with biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-2-naphthol: A precursor in the synthesis of 6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide.
1,8-naphthalimide derivatives: These compounds share a similar naphthalene core and are used in organic light-emitting diodes (OLEDs) and other applications.
Uniqueness
This compound is unique due to the presence of the oxane ring and the carboxamide group, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C16H16BrNO2 |
|---|---|
Peso molecular |
334.21 g/mol |
Nombre IUPAC |
6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C16H16BrNO2/c17-14-4-3-11-9-13(2-1-12(11)10-14)16(19)18-15-5-7-20-8-6-15/h1-4,9-10,15H,5-8H2,(H,18,19) |
Clave InChI |
AWNDDFOIMFKXKV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1NC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


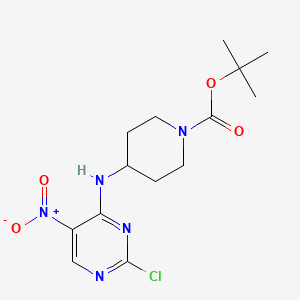
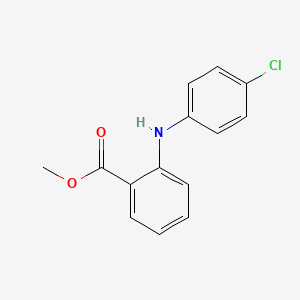
![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)


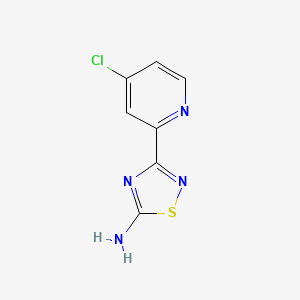
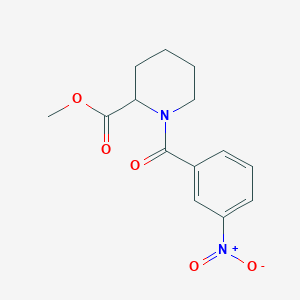
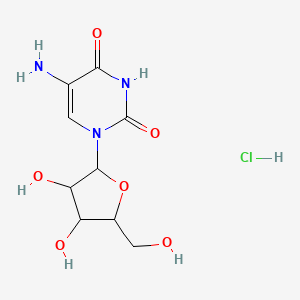
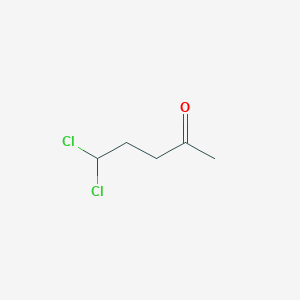
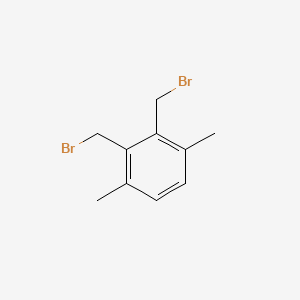
![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)
